4-Chlorothiophene-3-sulfonyl chloride
CAS No.: 937636-93-6
Cat. No.: VC4551770
Molecular Formula: C4H2Cl2O2S2
Molecular Weight: 217.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937636-93-6 |
---|---|
Molecular Formula | C4H2Cl2O2S2 |
Molecular Weight | 217.08 |
IUPAC Name | 4-chlorothiophene-3-sulfonyl chloride |
Standard InChI | InChI=1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Standard InChI Key | RHKPSMIYICGGOH-UHFFFAOYSA-N |
SMILES | C1=C(C(=CS1)Cl)S(=O)(=O)Cl |
Introduction
4-Chlorothiophene-3-sulfonyl chloride is a specialty chemical compound derived from thiophene, a five-membered aromatic heterocycle containing sulfur. The introduction of a chlorine atom at the 4-position and a sulfonyl chloride group at the 3-position significantly alters its chemical properties, making it a valuable intermediate in synthetic organic chemistry. It falls under the category of organosulfur compounds, specifically sulfonyl chlorides, known for their electrophilic characteristics .
Synthesis Methods
The synthesis of 4-Chlorothiophene-3-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. A common approach includes dissolving thiophene in an appropriate solvent and adding chlorosulfonic acid under controlled conditions to yield the compound with high purity and yield.
Applications
4-Chlorothiophene-3-sulfonyl chloride is used in various applications due to its reactivity and versatility. It serves as an intermediate in the synthesis of organic compounds, particularly in the production of pharmaceuticals and other specialty chemicals. Its ability to participate in electrophilic reactions makes it valuable for constructing complex molecules .
Research Findings
Recent research highlights the importance of sulfonyl chlorides, including 4-Chlorothiophene-3-sulfonyl chloride, in protecting group chemistry and as starting materials for synthesizing various organic compounds . The compound's reactivity and versatility make it a crucial component in synthetic organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume